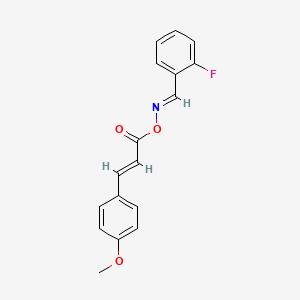
Antifungal agent 90
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 90 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing an essential tool in the treatment of mycoses. This compound is particularly noted for its efficacy against resistant fungal strains, making it a valuable asset in both clinical and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 90 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance antifungal activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to streamline production. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 90 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific modifications that enhance its antifungal properties.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 90 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the development of resistance mechanisms.
Medicine: Integral in the development of new therapeutic strategies for treating fungal infections, particularly those resistant to conventional treatments.
Industry: Used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Wirkmechanismus
The mechanism of action of Antifungal Agent 90 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. This mechanism is particularly effective against resistant fungal strains that have developed mechanisms to evade other antifungal agents.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: Another azole antifungal that inhibits ergosterol biosynthesis but has a different spectrum of activity.
Itraconazole: Similar mechanism but used for a broader range of fungal infections.
Voriconazole: Known for its efficacy against Aspergillus species and other resistant fungi.
Uniqueness: Antifungal Agent 90 stands out due to its high efficacy against resistant strains and its ability to be modified chemically to enhance its properties. Its unique structure allows for targeted action with minimal side effects, making it a preferred choice in both clinical and industrial applications.
Eigenschaften
Molekularformel |
C17H14FNO3 |
|---|---|
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
[(E)-(2-fluorophenyl)methylideneamino] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-9-6-13(7-10-15)8-11-17(20)22-19-12-14-4-2-3-5-16(14)18/h2-12H,1H3/b11-8+,19-12+ |
InChI-Schlüssel |
RAFDUNAGHQDDKF-GGNBMFIYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O/N=C/C2=CC=CC=C2F |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)ON=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



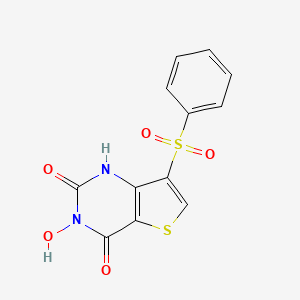
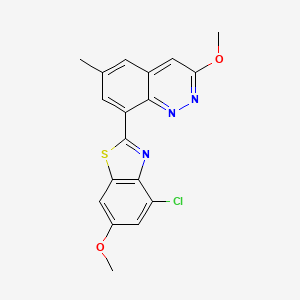
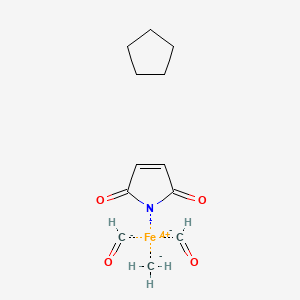
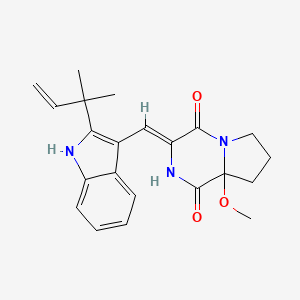
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
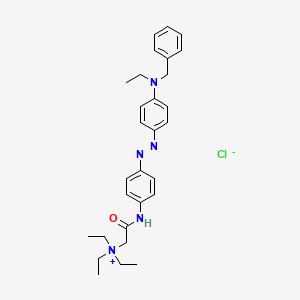

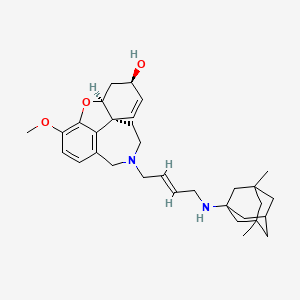
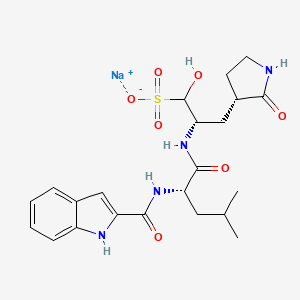
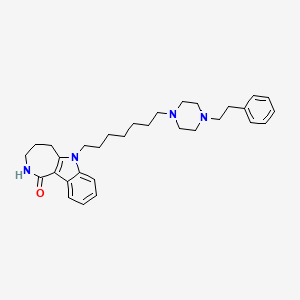
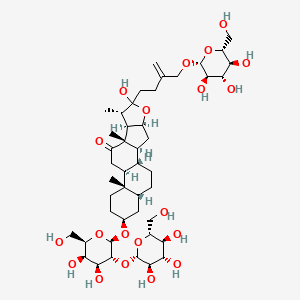
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

